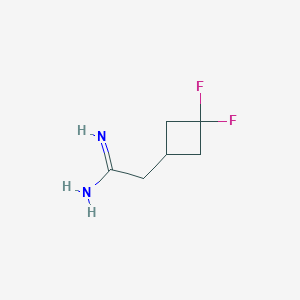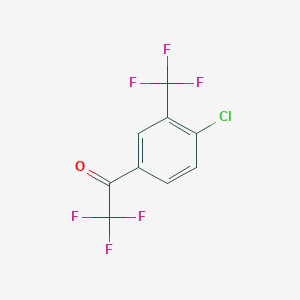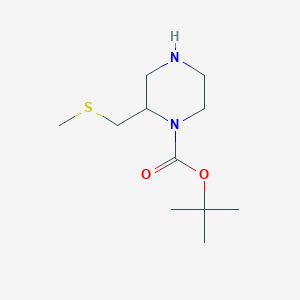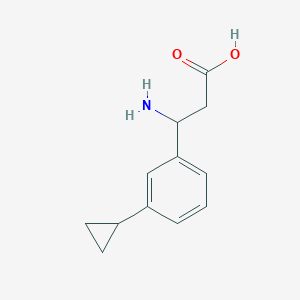
3-Amino-3-(3-cyclopropylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(3-cyclopropylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a cyclopropyl group attached to a phenyl ring, which is further connected to a propanoic acid backbone with an amino group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-cyclopropylphenyl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic processes. For example, the production of similar compounds like 3-Aminopropionic acid from fumaric acid using recombinant Bacillus megaterium has been reported . This eco-friendly method employs a dual-enzyme cascade route, optimizing culture conditions and biocatalysis process parameters to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(3-cyclopropylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxyl group may produce alcohol derivatives.
Applications De Recherche Scientifique
3-Amino-3-(3-cyclopropylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme-substrate interactions and protein synthesis.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism by which 3-Amino-3-(3-cyclopropylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, similar compounds have been shown to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-phenylpropanoic acid: This compound features a phenyl ring instead of a cyclopropylphenyl group.
3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxy group attached to the phenyl ring.
Uniqueness
The presence of the cyclopropyl group in 3-Amino-3-(3-cyclopropylphenyl)propanoic acid imparts unique steric and electronic properties, distinguishing it from other similar compounds. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for specific research and industrial applications .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
3-amino-3-(3-cyclopropylphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO2/c13-11(7-12(14)15)10-3-1-2-9(6-10)8-4-5-8/h1-3,6,8,11H,4-5,7,13H2,(H,14,15) |
Clé InChI |
IUPGQYOISGDXJF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=CC=C2)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




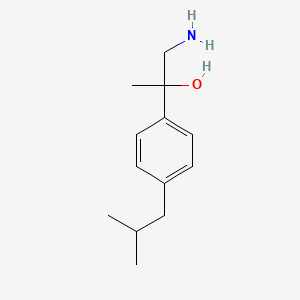


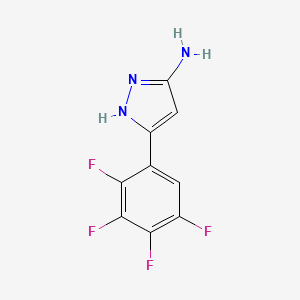

![3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine](/img/structure/B13610928.png)

